2-(3,4-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide is an organic compound that belongs to the class of amides This compound features a complex structure with a phenoxy group, a quinoline moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, undergoes an etherification reaction with an appropriate halide to form 3,4-dimethylphenoxy.
Quinoline Derivative Synthesis: Separately, 8-ethoxyquinoline is synthesized through a series of reactions starting from quinoline.
Amide Bond Formation: The final step involves coupling the 3,4-dimethylphenoxy intermediate with the 8-ethoxyquinoline derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy and quinoline groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenoxy)-N-(quinolin-5-yl)propanamide: Lacks the ethoxy group on the quinoline moiety.
2-(3,4-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide: Contains a methoxy group instead of an ethoxy group.
2-(3,4-dimethylphenoxy)-N-(8-ethoxyquinolin-6-yl)propanamide: The ethoxy group is positioned differently on the quinoline ring.
Uniqueness
The presence of the ethoxy group on the quinoline moiety in 2-(3,4-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C22H24N2O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C22H24N2O3/c1-5-26-20-11-10-19(18-7-6-12-23-21(18)20)24-22(25)16(4)27-17-9-8-14(2)15(3)13-17/h6-13,16H,5H2,1-4H3,(H,24,25) |
InChI Key |
RZLQXNLOQSVBLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)C(C)OC3=CC(=C(C=C3)C)C)C=CC=N2 |
Origin of Product |
United States |
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